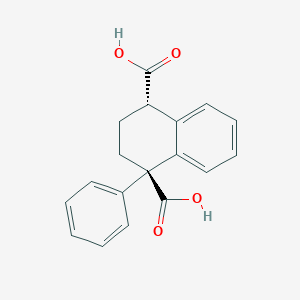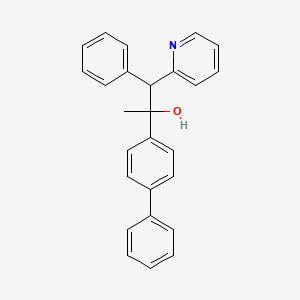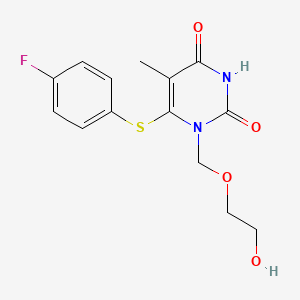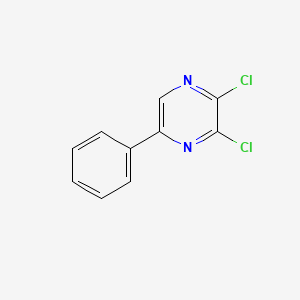
(-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride: is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound features a bicyclic hexane ring fused with a pyrrolidinyl group and a butynyl chain, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride typically involves multiple steps:
Formation of the Pyrrolidinyl Group: The initial step often involves the synthesis of the 2-oxo-1-pyrrolidinyl group through a cyclization reaction of a suitable precursor.
Attachment of the Butynyl Chain: The butynyl chain is then introduced via an alkylation reaction, where the pyrrolidinyl group is reacted with a butynyl halide under basic conditions.
Formation of the Bicyclic Hexane Ring: The bicyclic hexane ring is synthesized through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Final Assembly and Chloride Addition: The final step involves the quaternization of the nitrogen atom in the bicyclic ring with a suitable alkyl halide, followed by the addition of chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the butynyl chain, converting it into a saturated or partially saturated chain.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the nitrogen atom in the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Saturated or partially saturated derivatives of the butynyl chain.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of (-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
相似化合物的比较
Similar Compounds
1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride: A similar compound without the (-) enantiomeric specification.
1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane bromide: A bromide analog with similar structural features.
Uniqueness
The uniqueness of (-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride lies in its specific enantiomeric form, which can result in different biological activities compared to its racemic or other enantiomeric counterparts. This specificity can lead to more targeted and effective interactions with biological targets, making it a valuable compound in research and development.
属性
CAS 编号 |
121051-65-8 |
|---|---|
分子式 |
C13H19ClN2O |
分子量 |
254.75 g/mol |
IUPAC 名称 |
1-[4-(1-azoniabicyclo[3.1.0]hexan-1-yl)but-2-ynyl]pyrrolidin-2-one;chloride |
InChI |
InChI=1S/C13H19N2O.ClH/c16-13-6-3-8-14(13)7-1-2-9-15-10-4-5-12(15)11-15;/h12H,3-11H2;1H/q+1;/p-1 |
InChI 键 |
LPNOVAYEFPNKRE-UHFFFAOYSA-M |
规范 SMILES |
C1CC2C[N+]2(C1)CC#CCN3CCCC3=O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


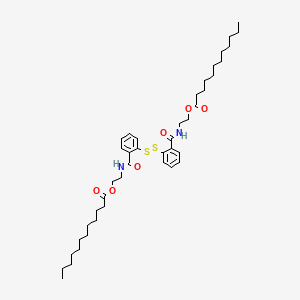

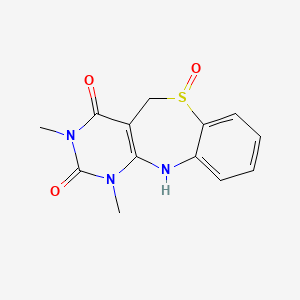
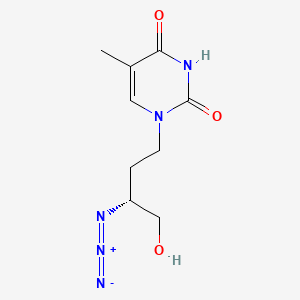
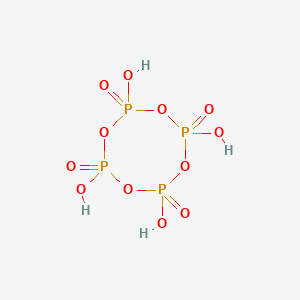
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
